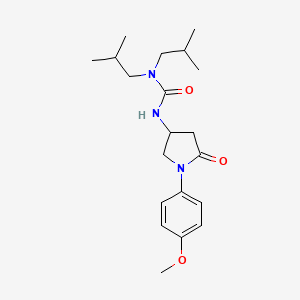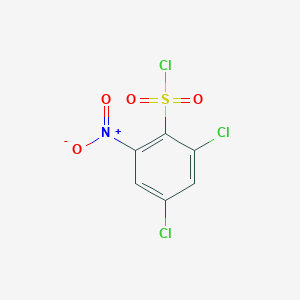
2,4-Dichloro-6-nitrobenzene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,4-Dichloro-6-nitrobenzene-1-sulfonyl chloride” is a chemical compound with the molecular weight of 290.51 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of “2,4-Dichloro-6-nitrobenzene-1-sulfonyl chloride” is represented by the formula C6H2Cl3NO4S . The InChI key for this compound is ASQPQOPGTPNBCD-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“2,4-Dichloro-6-nitrobenzene-1-sulfonyl chloride” is a powder at room temperature . The melting point is between 120-122°C .Applications De Recherche Scientifique
Structural Analysis and Quantum Chemical Studies
2,4-Dichloro-6-nitrobenzene-1-sulfonyl chloride has been explored in structural analysis through gas-phase electron diffraction and quantum chemical studies. Researchers found that only one conformer with Cs symmetry is present in the gas phase, demonstrating specific experimental values of structural parameters, which are crucial for understanding its behavior in various chemical environments. This detailed analysis helps in comprehending the molecular structure and potential reactivity of the compound in scientific research (Petrov et al., 2009).
Anticancer Properties
The compound's derivatives have been synthesized and evaluated for their anticancer properties, revealing that these derivatives can significantly reduce cell proliferation in human hepatocellular, breast, and colon cancer cell lines. This suggests a potential role for 2,4-Dichloro-6-nitrobenzene-1-sulfonyl chloride derivatives in developing anticancer therapies by inducing apoptosis through the activation of pro-apoptotic genes (Cumaoğlu et al., 2015).
Environmental Implications
Research into the environmental implications of 2,4-Dichloro-6-nitrobenzene-1-sulfonyl chloride, particularly in the degradation of azo dyes in wastewater treatment, has shown dual effects—both inhibitory and accelerating—on the degradation process in advanced oxidation processes. The formation of chlorinated aromatic compounds during this process raises concerns about the creation of refractory byproducts in chloride-rich wastewater, highlighting the compound's relevance in environmental chemistry and pollutant management (Yuan et al., 2011).
Antimicrobial Activity and DNA Gyrase-A Binding
New derivatives of 2,4-Dichloro-6-nitrobenzene-1-sulfonyl chloride have been synthesized and shown to possess antimicrobial activities. These compounds exhibit good to moderate efficacy against various microorganisms, and docking studies with DNA Gyrase-A suggest a strong binding affinity, indicating potential applications in designing antimicrobial agents (Kumar et al., 2020).
Synthesis of Amines and Diamines
2,4-Dinitrobenzenesulfonamides, prepared from primary amines and 2,4-dinitrobenzenesulfonyl chloride, have been used to synthesize a wide variety of secondary amines and diamines through alkylation. This method offers a simple and practical approach for preparing these compounds, which are essential in various chemical syntheses and pharmaceutical applications (Fukuyama et al., 1997).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 2,4-Dichloro-6-nitrobenzene-1-sulfonyl chloride is the aromatic ring of benzene derivatives . The compound interacts with the pi electrons in the aromatic ring, which are delocalized in six p orbitals above and below the plane of the benzene ring .
Mode of Action
The compound undergoes electrophilic aromatic substitution , a two-step mechanism . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The compound affects the electrophilic aromatic substitution pathway . This pathway involves the attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .
Result of Action
The result of the compound’s action is a substituted benzene ring . The electron pair of the C-H bond becomes part of the aromatic pi-electron system, and a substitution product of benzene is formed .
Action Environment
The action of 2,4-Dichloro-6-nitrobenzene-1-sulfonyl chloride can be influenced by environmental factors. For instance, Friedel Crafts reactions are hindered if the benzene ring is strongly deactivated . Therefore, the compound’s action, efficacy, and stability may vary depending on the chemical environment.
Propriétés
IUPAC Name |
2,4-dichloro-6-nitrobenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3NO4S/c7-3-1-4(8)6(15(9,13)14)5(2-3)10(11)12/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCZHNTYAIXGENI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])S(=O)(=O)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-6-nitrobenzene-1-sulfonyl chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(Dimethoxymethyl)phenyl]methanamine](/img/structure/B2842225.png)
![1-(4-bromophenyl)-5-(2-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2842226.png)
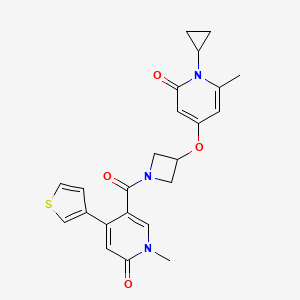
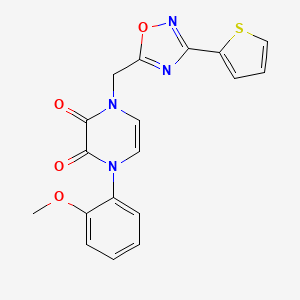
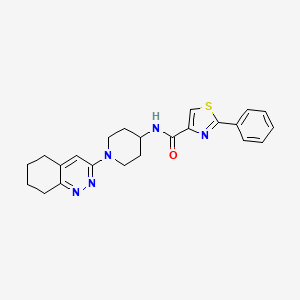
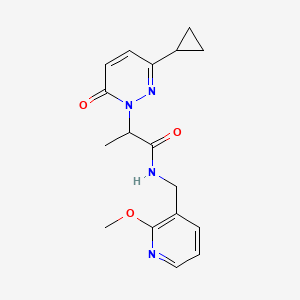

![Ethyl 6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2842233.png)
![2-[3-(Benzyloxy)propyl]oxirane](/img/structure/B2842235.png)
![1-(Benzenesulfonyl)-3-{5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B2842240.png)

